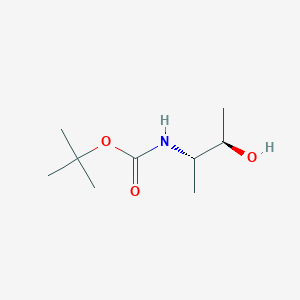
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol, also known as Boc-2-amino-3-butanol, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active compounds. This compound is widely used in the pharmaceutical industry due to its unique chemical properties and biological activities. In
Aplicaciones Científicas De Investigación
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is widely used in the synthesis of various biologically active compounds such as chiral amino alcohols, amino acids, and peptides. This compound is also used as a chiral building block in the synthesis of various pharmaceuticals such as antiviral, anticancer, and anti-inflammatory drugs. (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is also used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of chiral polymers.
Mecanismo De Acción
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol acts as a chiral building block in the synthesis of various biologically active compounds. The mechanism of action of these compounds varies depending on their chemical structure and biological target. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol itself does not have any specific mechanism of action and is used primarily as a building block in the synthesis of other compounds.
Biochemical and Physiological Effects:
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol does not have any specific biochemical or physiological effects. However, the compounds synthesized using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol may exhibit various biological activities such as antiviral, anticancer, and anti-inflammatory properties. The biological activities of these compounds depend on their chemical structure and biological target.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment. This compound is also commercially available, making it easily accessible to researchers. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a chiral compound, which means that it can exist in two different enantiomeric forms. The synthesis of chiral compounds can be challenging, and the separation of enantiomers can be time-consuming and expensive.
Direcciones Futuras
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a versatile chiral building block with various scientific research applications. Future research could focus on the synthesis of new compounds using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol as a building block and the evaluation of their biological activities. The development of more efficient and cost-effective methods for the separation of enantiomers could also be explored. Additionally, the use of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol in the synthesis of chiral polymers and materials could be investigated.
Métodos De Síntesis
The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol involves the reaction of 3-butyn-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butyn-2-ol, which is then reduced using a chiral reducing agent to obtain (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol. The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment.
Propiedades
Número CAS |
157394-46-2 |
|---|---|
Nombre del producto |
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol |
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1 |
Clave InChI |
CHYWVAGOJXWXIK-NKWVEPMBSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C)O)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




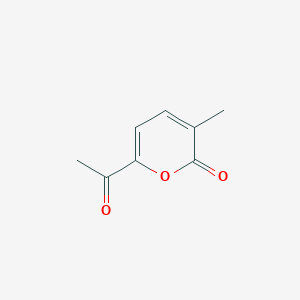
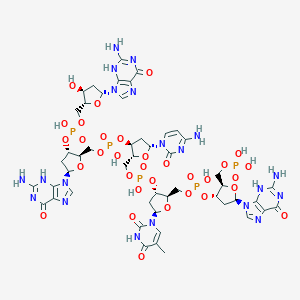
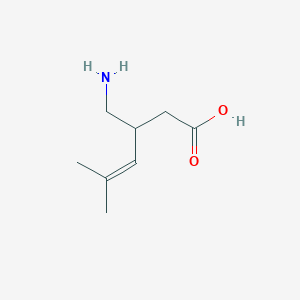




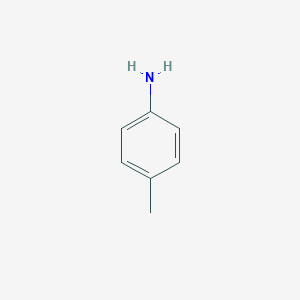

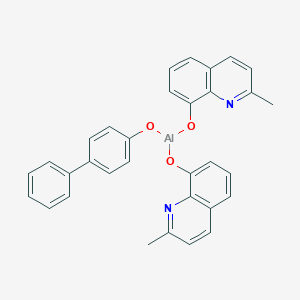
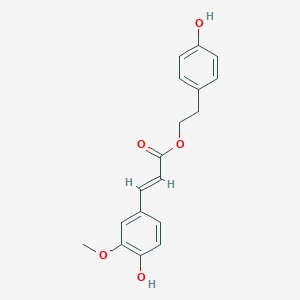
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)